2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine
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Overview
Description
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine is a compound that features a pyrimidine ring substituted with a pyrazole ring, which is further functionalized with a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst.
Coupling with Pyrimidine: The final step involves coupling the functionalized pyrazole with a pyrimidine derivative, typically using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine involves its interaction with specific molecular targets. The dioxaborolane group can participate in boron-mediated reactions, while the pyrazole and pyrimidine rings can engage in π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boron-containing compound with applications in organic synthesis.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A related pyrazole derivative used in similar chemical reactions.
Uniqueness
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine is unique due to its combination of a pyrimidine ring with a functionalized pyrazole, providing a versatile scaffold for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C13H17BN4O2 |
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Molecular Weight |
272.11 g/mol |
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrimidine |
InChI |
InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-8-17-18(9-10)11-15-6-5-7-16-11/h5-9H,1-4H3 |
InChI Key |
HSPVPWUAJAUZIB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=NC=CC=N3 |
Origin of Product |
United States |
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